BAY1143269 is a small-molecule inhibitor specifically targeting the dual mitogen-activated protein kinase-interacting protein kinases 1 and 2 (MNK1 and MNK2). These kinases are involved in regulating various cellular processes, including protein synthesis and cell proliferation, and play significant roles in oncogenesis. The compound has shown promise in preclinical studies for its ability to inhibit tumor growth by interfering with the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), which is crucial for the translation of oncogenic mRNAs .
The synthesis of BAY1143269 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The synthetic route typically includes:
The synthesis may involve reactions such as:
BAY1143269 has a complex molecular structure characterized by its pyrazolo[3,4-b]pyridine core, which is essential for its interaction with the ATP binding site of MNK1/2. The precise arrangement of atoms allows for optimal interactions with key residues in the kinase's active site.
The molecular formula for BAY1143269 is CHNO, and it has a molecular weight of approximately 273.30 g/mol. Its structural features include:
BAY1143269 primarily acts through competitive inhibition of MNK1/2 by binding to their ATP-binding sites. This prevents the phosphorylation of substrates such as eIF4E, thereby disrupting downstream signaling pathways critical for cancer cell survival and proliferation.
In vitro studies have demonstrated that BAY1143269 effectively inhibits MNK1/2 activity in a dose-dependent manner, leading to reduced levels of phosphorylated eIF4E in treated cells. This inhibition has been linked to decreased expression of oncogenic proteins involved in tumor growth and survival .
BAY1143269 exerts its effects by binding to the active site of MNK1/2, thereby blocking ATP access necessary for kinase activity. This inhibition leads to:
Studies have shown that treatment with BAY1143269 results in significant downregulation of key oncogenic pathways, including those regulated by eIF4E, leading to enhanced apoptosis in cancer cell lines .
BAY1143269 is typically characterized by its solid-state properties:
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture and light. Its pH stability range is optimal between 6-8, which aligns with physiological conditions.
The compound's logP (partition coefficient) indicates moderate lipophilicity, which supports its potential bioavailability when administered in vivo .
BAY1143269 has significant potential applications in cancer therapy due to its ability to inhibit MNK1/2. Its use has been explored in various preclinical models for:
Ongoing research aims to further elucidate its therapeutic potential and optimize dosing regimens for clinical applications .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: